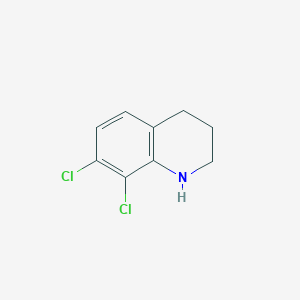

7,8-Dichloro-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

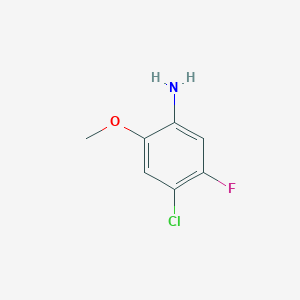

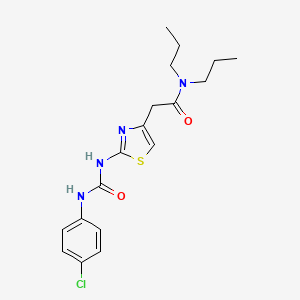

7,8-Dichloro-1,2,3,4-tetrahydroquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase . It is a 1,2,3,4-tetrahydroquinoline having chloro substituents at the 7- and 8-positions .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs, including this compound, has been discussed in several studies . The synthetic strategies for constructing the core scaffold of these compounds have been explored . The reaction was first described by Pictet and Spengler, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,3,4-tetrahydroquinoline core with chloro substituents at the 7- and 8-positions . The molecular formula is C9H9Cl2N , with an average weight of 202.08 .Chemical Reactions Analysis

The in vitro aromatization of this compound has been studied . Incubation of the compound with various rat liver subcellular fractions in the presence and absence of cofactors suggested that oxidative reactions catalyzed by microsomal enzymes were involved in this aromatization pathway .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 202.08 and a molecular formula of C9H9Cl2N .科学的研究の応用

Inhibitory Properties and Therapeutic Potential

- Phenylethanolamine N-methyltransferase Inhibition : 7,8-Dichloro-1,2,3,4-tetrahydroquinoline has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic utility in humans (Demarinis et al., 1981).

Chemical Synthesis and Structural Analysis

- Formation of Novel Compounds : It has been used in the formation of compounds like 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones, indicating its role in creating new potential alkaloidal systems (Nagarajan et al., 1994).

- Chemistry of Tetrahydroquinolines : As a tetrahydroquinoline, it's significant in the broader chemistry of tetrahydroquinolines, which are crucial in pharmacologically active compounds (Muthukrishnan et al., 2019).

Inclusion Properties and Host Molecules

- Inclusion Properties : Chloro-substituted diquinoline compounds, including variants of tetrahydroquinoline, have been studied for their inclusion properties with different molecules, which is important in crystal engineering (Ashmore et al., 2002).

Catalysis and Chemical Reactions

- Transfer Hydrogenation : It's a key structural element in transfer hydrogenation processes in water, indicating its importance in certain types of chemical reactions (Wang et al., 2009).

Magnetic and Luminescence Properties

- Single-Molecule Magnets and Luminescence : Derivatives of tetrahydroquinoline, such as 8-hydroxyquinoline Schiff base derivatives, have been studied for their magnetic and luminescence properties, making them of interest in materials science (Gao et al., 2017).

Neurological Research

- NMDA Receptor Antagonism : 2-Carboxytetrahydroquinolines, derivatives of tetrahydroquinoline, have been evaluated for antagonist activity at the glycine site on the NMDA receptor, which is significant in neurological research and potential therapeutic applications (Carling et al., 1992).

Antibacterial Properties

- Antibacterial Applications : Studies on new derivatives of tetrahydroquinoline have shown promising antibacterial activity, highlighting its potential in developing new antimicrobial agents (Al-Hiari et al., 2007).

Antimalarial Research

- Antimalarial Properties : Research into chimeric molecules containing tetrahydroquinoline moieties has shown potent antimalarial activities, indicating its importance in antimalarial drug development (Opsenica et al., 2008).

作用機序

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .

Mode of Action

This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can affect the production of norepinephrine and epinephrine, which are key neurotransmitters involved in various physiological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can alter the levels of norepinephrine and epinephrine in the body, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells . Detailed studies on these aspects are currently lacking .

将来の方向性

The future directions of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline research could involve further exploration of its inhibitory effects on phenylethanolamine N-methyltransferase, as well as its potential applications in the treatment of psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease .

生化学分析

Biochemical Properties

7,8-Dichloro-1,2,3,4-tetrahydroquinoline interacts with phenylethanolamine N-methyltransferase, an enzyme involved in the conversion of norepinephrine to epinephrine . This interaction is selective and reversible .

Cellular Effects

It is known to influence cell function by inhibiting the activity of phenylethanolamine N-methyltransferase .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to phenylethanolamine N-methyltransferase and inhibiting its activity . This can lead to changes in the levels of norepinephrine and epinephrine in the body .

Dosage Effects in Animal Models

The effects of this compound on blood pressure and adrenal catecholamine levels have been studied in rats

Metabolic Pathways

This compound is involved in the metabolic pathway of norepinephrine and epinephrine, where it inhibits the activity of phenylethanolamine N-methyltransferase .

特性

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVGZQCYMYMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

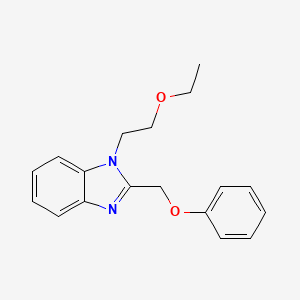

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)

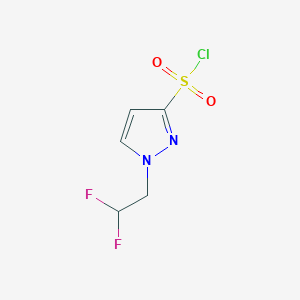

![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)